molecular formula C5H10ClNO2 B2592035 2-Amino-2-ethynylpropane-1,3-diol;hydrochloride CAS No. 2580241-18-3

2-Amino-2-ethynylpropane-1,3-diol;hydrochloride

Cat. No.: B2592035
CAS No.: 2580241-18-3
M. Wt: 151.59
InChI Key: MLXJLYCQIDWUKI-UHFFFAOYSA-N
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Description

2-Amino-2-ethynylpropane-1,3-diol;hydrochloride is a chemical compound with the molecular formula C5H9NO2·HCl It is known for its unique structure, which includes an ethynyl group attached to a propane backbone with amino and diol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-ethynylpropane-1,3-diol;hydrochloride typically involves the reaction of propargyl alcohol with ammonia and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions often include a temperature range of 0-5°C and a pH of around 7-8 to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-ethynylpropane-1,3-diol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to ethyl derivatives.

    Substitution: Formation of acylated or sulfonylated derivatives.

Scientific Research Applications

2-Amino-2-ethynylpropane-1,3-diol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-ethynylpropane-1,3-diol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

  • 2-Amino-2-ethylpropane-1,3-diol
  • 2-Amino-2-propynylpropane-1,3-diol
  • 2-Amino-2-methylpropane-1,3-diol

Comparison: 2-Amino-2-ethynylpropane-1,3-diol;hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The ethynyl group allows for specific interactions with molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

2-amino-2-ethynylpropane-1,3-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-2-5(6,3-7)4-8;/h1,7-8H,3-4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXJLYCQIDWUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(CO)(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2580241-18-3
Record name 2-amino-2-ethynylpropane-1,3-diol hydrochloride
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